molecular formula C15H22N2O5S B2707013 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid CAS No. 1009540-53-7

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid

Cat. No.: B2707013
CAS No.: 1009540-53-7
M. Wt: 342.41
InChI Key: REYIJKFOYHUVPX-UHFFFAOYSA-N
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Description

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid is a compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a dimethylamino group, a sulfonyl group, and a benzoyl group attached to an amino acid backbone. Its molecular formula is C12H16N2O5S, and it has a molecular weight of 300.33 g/mol .

Preparation Methods

The synthesis of 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-(dimethylamino)benzenesulfonyl chloride with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-10(2)9-13(15(19)20)16-14(18)11-5-7-12(8-6-11)23(21,22)17(3)4/h5-8,10,13H,9H2,1-4H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYIJKFOYHUVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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